Optical Rotation: Racemic DL-Prolinol Is Optically Inactive, Precluding Use in Enantioselective Applications
DL-Prolinol (CAS 10200-26-7) is a racemic mixture and exhibits no net optical rotation ([α]D ≈ 0°), in contrast to its enantiopure counterparts L-prolinol (CAS 23356-96-9, [α]D = +28.0° to +33.0°, c=1 in toluene) and D-prolinol (CAS 68832-13-3, [α]D = −29.0° to −33.0°, c=1 in toluene) . This absence of optical activity renders DL-prolinol categorically unsuitable for any application requiring chiral induction, including asymmetric catalysis, chiral resolution, or enantioselective recognition, where the enantiopure forms are mandatory [1].
| Evidence Dimension | Specific optical rotation [α]D (c=1, toluene, 20°C) |
|---|---|
| Target Compound Data | [α]D ≈ 0° (racemic, optically inactive) |
| Comparator Or Baseline | L-Prolinol: [α]D = +28.0° to +33.0°; D-Prolinol: [α]D = −29.0° to −33.0° |
| Quantified Difference | Absolute difference: approximately 30°–31° in magnitude vs. 0° for the racemate |
| Conditions | Polarimetry, c=1 in toluene, 20°C, sodium D-line (589 nm) |
Why This Matters
This is a binary selection criterion: if enantioselective function is required, DL-prolinol cannot substitute for enantiopure prolinol at any concentration.
- [1] Wikipedia – Prolinol (German edition). '(RS)-Prolinol besitzen nur geringe Bedeutung.' In the scientific literature, 'prolinol' without prefix always denotes (S)-prolinol. View Source
